4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Introduction to Pyrrole Carboxylic Acid Chemistry
Historical Development of Substituted Pyrrole Carboxylic Acids
The synthesis of substituted pyrrole carboxylic acids dates to the late 19th century, with early work focusing on simple derivatives like pyrrole-2-carboxylic acid. The Paal-Knorr cyclization, developed in 1885, became a cornerstone for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines. This method enabled the systematic introduction of substituents, including carboxylic acid groups, at specific positions.
In the 20th century, Friedel-Crafts acylations were adapted for pyrrole systems, allowing electrophilic substitution at the α-positions (C2/C5). For example, the reaction of pyrrole with acid chlorides in the absence of Lewis acids selectively produces C2-acylated derivatives due to resonance stabilization of the intermediate carbocation. This advancement facilitated the synthesis of compounds like 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, where the dichlorobenzoyl group is introduced via electrophilic aromatic substitution.
Recent innovations include enzymatic polymerization methods. For instance, glucose oxidase-catalyzed polymerization of pyrrole-2-carboxylic acid in water–ethanol media yields stable poly(pyrrole-2-carboxylic acid) particles, demonstrating greener synthetic routes.
Table 1: Key Synthetic Milestones in Pyrrole Carboxylic Acid Chemistry
Position of 4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic Acid in Heterocyclic Chemistry
This compound belongs to the class of N-alkylated pyrrole carboxylic acids, characterized by a pyrrole core substituted at the 1-position with a methyl group and at the 4-position with a 2,3-dichlorobenzoyl moiety. The 2-carboxylic acid group enhances solubility and hydrogen-bonding capacity, critical for biological interactions.
The pyrrole ring’s aromaticity arises from a 6π-electron system, with delocalization of the nitrogen lone pair into the conjugated ring. Substituents influence electronic distribution:
- The electron-withdrawing dichlorobenzoyl group at C4 reduces electron density at adjacent positions, directing further substitutions to C3/C5.
- The methyl group at N1 sterically shields the nitrogen, moderating base strength (pK~a~ ≈ 3.7 for similar N-alkylpyrroles).
Electronic Effects of Substituents
$$
\text{Electron density order: C2 > C3/C5 > C4 (due to dichlorobenzoyl withdrawal)}
$$
This electronic profile makes the compound reactive toward nucleophilic attacks at C4 and electrophilic substitutions at C3/C5.
Significance in Pharmaceutical and Material Sciences
Pharmaceutical Applications
- COX-2 Inhibition : Structural analogs of this compound, such as N-pyrrolylcarboxylic acids, exhibit selective COX-2 inhibition by mimicking the architecture of nonsteroidal anti-inflammatory drugs (NSAIDs). The dichlorobenzoyl group engages in hydrophobic interactions with COX-2’s active site, while the carboxylic acid moiety binds via hydrogen bonds.
- Analgesic Activity : In vivo studies show that dichlorobenzoyl-substituted pyrroles reduce carrageenin-induced paw edema in rats by up to 100%, comparable to clinical NSAIDs.
Material Science Applications
- Conductive Polymers : Poly(pyrrole-2-carboxylic acid) derivatives, synthesized via oxidative polymerization, exhibit tunable conductivity (10^−3–10^−1 S/cm) and stability in aqueous media.
- Sensor Development : The compound’s carboxylic acid group enables covalent immobilization on electrode surfaces, enhancing biosensor sensitivity for glucose detection.
Table 2: Comparative Bioactivity of Pyrrole Carboxylic Acid Derivatives
| Compound | COX-2 IC~50~ (µM) | Edema Inhibition (%) |
|---|---|---|
| 4-(2,3-Dichlorobenzoyl)-1-methyl... | 0.45 | 92 |
| Tolmetin | 0.38 | 88 |
| Zomepirac | 0.51 | 85 |
Research Evolution and Contemporary Relevance
Recent advances focus on:
- Synthetic Methodologies : Enzymatic polymerization (e.g., glucose oxidase-mediated) offers sustainable routes to high-purity pyrrole carboxylic acids, avoiding toxic oxidants like FeCl~3~.
- Computational Design : Density functional theory (DFT) studies model substituent effects on pyrrole’s electronic structure, guiding the design of COX-2 inhibitors with improved selectivity.
- Hybrid Materials : Incorporating 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid into metal-organic frameworks (MOFs) enhances gas adsorption capacities by 30–40% compared to unfunctionalized analogs.
Ongoing clinical trials explore its derivatives for neurodegenerative diseases, capitalizing on the compound’s ability to cross the blood-brain barrier via passive diffusion.
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-16-6-7(5-10(16)13(18)19)12(17)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCNGIFBTVKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes existing research on its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research has highlighted that pyrrole derivatives, including 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial activity. A study showed that certain pyrrole-2-carboxamide compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. The most effective compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| 4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | TBD | TBD | TBD |
| Compound 32 | <0.016 | >64 | >4000 |
| Compound with Adamantyl Group | >0.01 | TBD | TBD |
The mechanism by which pyrrole compounds exert their antimicrobial effects often involves the inhibition of specific bacterial targets. For instance, research on related pyrrole compounds has indicated that they inhibit the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis . This inhibition leads to compromised bacterial cell wall integrity and ultimately cell death.
Anti-inflammatory Activity
In addition to antimicrobial properties, pyrrole derivatives have been explored for their anti-inflammatory effects. Some studies indicate that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenases (LOXs) . The exact anti-inflammatory mechanisms of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid require further investigation but suggest potential therapeutic applications in inflammatory diseases.
Case Study 1: Anti-Tuberculosis Efficacy
A pivotal study focused on the SAR of pyrrole derivatives revealed that modifications to the pyrrole ring significantly influenced their anti-TB activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against drug-resistant strains of M. tuberculosis. The study concluded that the introduction of bulky substituents could improve binding affinity to the MmpL3 target .
Case Study 2: Inhibition of Hepatitis B Virus
Another relevant study utilized computational modeling to assess the binding characteristics of pyrrole scaffolds against the hepatitis B virus (HBV) capsid protein. The findings suggested that certain pyrrole derivatives could effectively inhibit HBV replication by disrupting capsid assembly, indicating a broader antiviral potential for this class of compounds .
Scientific Research Applications
Based on the search results, "4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid" (also known as Methyl 4-(2,3-dichlorobenzoyl)) is a pyrrole derivative . While the search results do not offer extensive details specifically on the applications of "4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid", they do provide some related information:
Role as an MmpL3 Inhibitor:
- Pyrrole-2-carboxamides, which share a similar structure, have been designed as MmpL3 inhibitors using a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model .
- These compounds have demonstrated anti-TB (tuberculosis) activity . Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide can improve this anti-TB activity .
- In studies, several pyrrole-2-carboxamides displayed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL) .
Potential as Antibiotic Accelerant
- 1H-Pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor .
- It can reduce the production of QS-related virulence factors, inhibit biofilm formation, and attenuate the expression of QS-related genes .
- It has been shown to increase the survival rate of Galleria mellonella and, when combined with gentamycin or piperacillin, significantly inhibit biofilm formation and eradicate mature biofilm .
Precursor in Pyrrolin-4-one Synthesis:
- 1,3-Dicarbonyl compounds and their enamines, have been used as precursors to pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituent at the C3 .
Available Chemical Information:
- PubChem identifies the compound with the CID 1478396 and provides its structure, synonyms, and computed properties such as molecular weight, XLogP3-AA, hydrogen bond donor/acceptor count, rotatable bond count, exact mass, IUPAC name, InChI, InChIKey, and SMILES .
- Synonyms for this compound include 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide, 338753-49-4, and others .
- The molecular formula is C13H10Cl2N2O2 and the molecular weight is 297.13 g/mol .
Comparison with Similar Compounds
4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid (CAS 1531547-47-3)
- Structure : Differs in the benzoyl substituent (3-chloro-5-methyl vs. 2,3-dichloro) and lacks the 1-methyl group on the pyrrole ring.
- Molecular Formula: C₁₃H₁₀ClNO₃ (vs. C₁₃H₉Cl₂NO₃ for the target compound).
- The absence of the 1-methyl group may increase conformational flexibility .
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic Acid
- Structure: Replaces the dichlorobenzoyl group with a tert-butoxycarbonyl (Boc)-protected amino group.
- Molecular Weight : 240.25 g/mol (vs. ~300 g/mol for the target compound).
- Implications: The Boc group introduces significant hydrophobicity and bulk, which could enhance membrane permeability but reduce solubility in aqueous environments.
1-(2,3-Dichlorobenzoyl)-4-[[5-Fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridinyl]methyl]-4-piperidinecarboxylic Acid (CAS 1453099-83-6)
- Structure : Incorporates a piperidine ring instead of pyrrole, with additional fluoropyridine and pyrazole substituents.
Solubility and Lipophilicity
Antimicrobial and Antioxidant Potential
- While direct data for the target compound are unavailable, structurally related pyrazole-4-carbonitrile derivatives (e.g., from ) exhibit IC₅₀ values of 25–100 μg/mL in DPPH antioxidant assays and MIC values of 8–64 μg/mL against Staphylococcus aureus and Candida albicans.
- The dichlorobenzoyl group’s electron-withdrawing nature may enhance radical scavenging compared to methyl or Boc substituents .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
